1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone
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Overview
Description
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone is a compound characterized by a pyrrolidine ring with two amino groups at the 3 and 4 positions and an ethanone group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring. The stereochemistry of the compound is crucial, and methods to ensure the correct configuration are employed. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness .
Chemical Reactions Analysis
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride.
Scientific Research Applications
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone can be compared with other pyrrolidine derivatives, such as:
Properties
Molecular Formula |
C6H13N3O |
---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-[(3S,4R)-3,4-diaminopyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C6H13N3O/c1-4(10)9-2-5(7)6(8)3-9/h5-6H,2-3,7-8H2,1H3/t5-,6+ |
InChI Key |
QHACMPFFKWSAMV-OLQVQODUSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H]([C@H](C1)N)N |
Canonical SMILES |
CC(=O)N1CC(C(C1)N)N |
Origin of Product |
United States |
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